1,2,3,4-Tetrahydro-6-(5-pyrimidinyl)isoquinoline
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Overview
Description
6-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a pyrimidine ring and a tetrahydroisoquinoline moiety. This compound is of significant interest due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the formation of the pyrimidine ring followed by the construction of the tetrahydroisoquinoline moiety. One common method involves the use of commercially available starting materials such as 4,6-dichloro-2-methylthiopyrimidine. This compound undergoes sequential substitution reactions under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
6-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives and tetrahydroisoquinoline derivatives. Examples include:
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy for its tyrosine kinase inhibitory properties.
Uniqueness
What sets 6-(pyrimidin-5-yl)-1,2,3,4-tetrahydroisoquinoline apart is its unique combination of the pyrimidine and tetrahydroisoquinoline moieties, which may confer distinct pharmacological properties and synthetic versatility.
Properties
Molecular Formula |
C13H13N3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
6-pyrimidin-5-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C13H13N3/c1-2-12-6-14-4-3-11(12)5-10(1)13-7-15-9-16-8-13/h1-2,5,7-9,14H,3-4,6H2 |
InChI Key |
UBUNYRUIOLSLMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)C3=CN=CN=C3 |
Origin of Product |
United States |
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